molecular formula C29H25N3O4 B302297 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

Numéro de catalogue B302297
Poids moléculaire: 479.5 g/mol
Clé InChI: NPXONLHGHVKKJI-OCSSWDANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate, also known as ND-646, is a novel small molecule inhibitor that targets the methyl-lysine reader protein, BRD9. This molecule has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases. In

Mécanisme D'action

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is a potent and selective inhibitor of the BRD9 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 is a reader protein that recognizes and binds to specific methylated lysine residues on histone proteins, which play a critical role in gene expression regulation. By inhibiting BRD9, this compound disrupts the normal function of the BRD9-containing protein complexes, leading to the suppression of gene transcription and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in preclinical models of various cancers, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. It has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and other inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is its high potency and selectivity for the BRD9 protein, which makes it an ideal tool for studying the role of BRD9 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the development and application of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate. One area of interest is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential future direction is the use of this compound as a tool for studying the role of BRD9 in various biological processes, including gene expression regulation and epigenetic signaling. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound for clinical use.

Méthodes De Synthèse

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate was first synthesized by researchers at the Novartis Institutes for Biomedical Research using a multi-step synthetic route. The synthesis involves the condensation of 2-naphthoic acid with 2,5-dimethyl-3-aminopyrrole to form a key intermediate, which is then coupled with a naphthofuran-2-carboxylic acid hydrazide derivative to yield this compound. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the BRD9 protein for survival. This compound has also been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases.

Propriétés

Formule moléculaire

C29H25N3O4

Poids moléculaire

479.5 g/mol

Nom IUPAC

ethyl 4-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C29H25N3O4/c1-4-35-29(34)21-9-12-23(13-10-21)32-18(2)15-22(19(32)3)17-30-31-28(33)27-16-25-24-8-6-5-7-20(24)11-14-26(25)36-27/h5-17H,4H2,1-3H3,(H,31,33)/b30-17+

Clé InChI

NPXONLHGHVKKJI-OCSSWDANSA-N

SMILES isomérique

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES canonique

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.